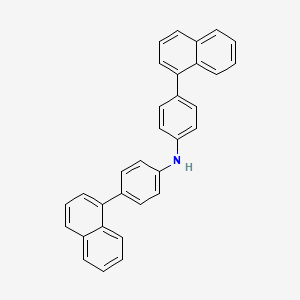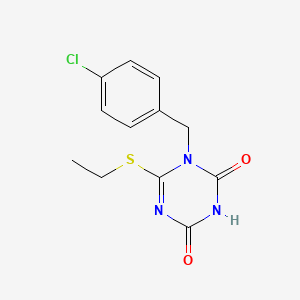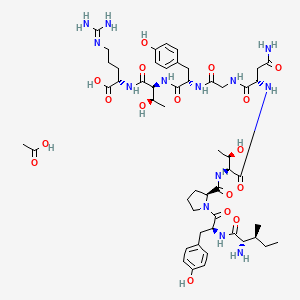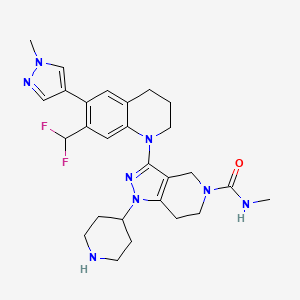
CBP/p300 ligand 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300 ligand 2 is a small-molecule inhibitor that targets the bromodomain module of the human lysine acetyl transferase CBP (cyclic-AMP response element binding protein) and p300 (E1A binding protein). These proteins are transcriptional co-activators involved in various cellular processes, including gene expression regulation, cell cycle control, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CBP/p300 ligand 2 typically involves a series of chemical reactions, including Suzuki couplings, benzimidazole-forming reactions, and reductive aminations. The starting point is often a fragment hit, which is optimized into a more potent and selective lead compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: CBP/p300 ligand 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
CBP/p300 ligand 2 has a wide range of scientific research applications, including:
Mechanism of Action
CBP/p300 ligand 2 exerts its effects by inhibiting the bromodomain module of CBP and p300. This inhibition prevents the acetylation of histones and non-histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets include the bromodomain and the lysine acetyltransferase domain of CBP/p300 .
Comparison with Similar Compounds
BET Inhibitors: Target the bromodomain and extra-terminal (BET) family of proteins.
Histone Deacetylase Inhibitors: Target histone deacetylases to modulate gene expression.
Uniqueness: CBP/p300 ligand 2 is unique in its high selectivity and potency for the bromodomain module of CBP and p300, displaying 40-fold selectivity over BET family members. This selectivity makes it a valuable tool for studying the specific roles of CBP and p300 in cellular processes and for developing targeted therapies .
Properties
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F2N8O/c1-30-27(38)35-11-7-23-22(16-35)26(33-37(23)19-5-8-31-9-6-19)36-10-3-4-17-12-20(18-14-32-34(2)15-18)21(25(28)29)13-24(17)36/h12-15,19,25,31H,3-11,16H2,1-2H3,(H,30,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMGPKELLCGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCNCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F2N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

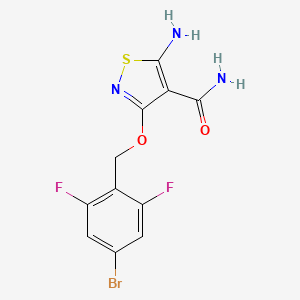
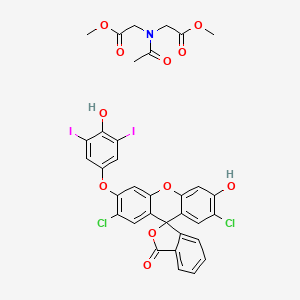
![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)
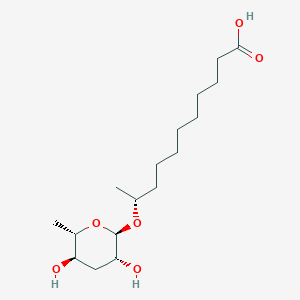
![(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8180477.png)
![2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8180484.png)
![3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B8180490.png)
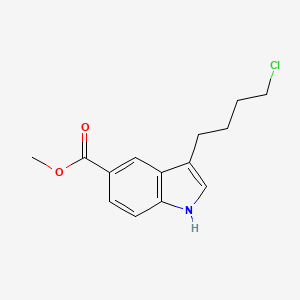
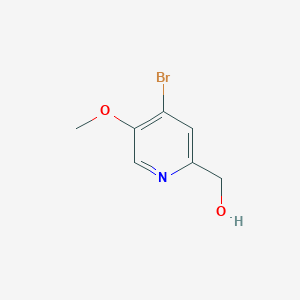
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)
